molecular formula C9H13NO2 B13619124 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol

Katalognummer: B13619124
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: POEICEOOKBWXPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is a pyridine-based building block of significant interest in medicinal and organic chemistry. Its structure, featuring a 6-methoxy-5-methylpyridin-3-yl moiety linked to an ethanol chain, makes it a valuable intermediate for the synthesis of more complex molecules. This compound is closely related to intermediates used in the development of pharmaceutical agents, including COX-2 inhibitors like Etoricoxib . Pyridine derivatives are widely recognized for their diverse biological activities and are frequently explored in drug discovery programs . Research Applications: The primary application of this compound is as a versatile synthetic intermediate. Researchers can utilize this compound to access a variety of structurally related amines, ketones, and other derivatives. For instance, the oxidation of the alcohol group can lead to ketone intermediates, which are key structural motifs in several active pharmaceutical ingredients (APIs) . Conversely, functionalization of the alcohol can yield compounds such as 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine, which is a valuable scaffold in its own right . Handling and Storage: For long-term stability, this product should be stored in a cool, dark place under an inert atmosphere. As a research chemical, it is intended for use in laboratory settings only. Attention: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

2-(6-methoxy-5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C9H13NO2/c1-7-5-8(3-4-11)6-10-9(7)12-2/h5-6,11H,3-4H2,1-2H3

InChI-Schlüssel

POEICEOOKBWXPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1OC)CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting from 5-Methylnicotinic Acid Derivatives

One of the most reported synthetic routes begins with 5-methylnicotinic acid or its esters , which are commercially available or easily prepared. This approach involves the following key steps:

Step Reaction Reagents/Conditions Yield Notes
1 Esterification of 5-methylnicotinic acid to methyl 5-methylnicotinate Methanol, thionyl chloride (as water scavenger), reflux ~95.5% Efficient esterification with high yield
2 Reduction of methyl 5-methylnicotinate to (5-methylpyridin-3-yl)methanol Sodium borohydride in methanol, 55°C, 1 hour ~85% (overall with following step) Mild, scalable, safer than LiAlH4
3 Formation of hydrobromide salt for purification Hydrobromic acid, ice bath, crystallization from tetrahydrofuran/ethanol ~84.6% Improves purification and handling
4 Bromination to 3-(bromomethyl)-5-methylpyridine hydrobromide Hydrogen bromide in xylene, azeotropic removal of water ~79.5% Key intermediate for further functionalization

This sequence is well-documented in the literature for preparing pyridyl ethanols and related derivatives. The reduction with sodium borohydride is preferred over lithium aluminum hydride due to safety and scalability considerations.

Methoxylation of the Pyridine Ring

The methoxy group at the 6-position can be introduced either by:

  • Starting with a 6-methoxy-5-methylpyridine derivative (commercial or synthesized by methylation of hydroxy precursors), or
  • Selective methylation of hydroxy groups on the pyridine ring using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

The choice depends on availability and synthetic convenience.

Installation of the Ethan-1-ol Side Chain

The ethan-1-ol side chain can be introduced via:

  • Reduction of an aldehyde or ester precursor at the 3-position of the pyridine ring, as in the reduction of methyl esters to primary alcohols using sodium borohydride.
  • Alternatively, nucleophilic substitution of a bromomethyl intermediate with hydroxide or other nucleophiles to yield the ethan-1-ol moiety.

Representative Synthetic Route Summary

Step Intermediate Reagents/Conditions Purpose
1 5-Methylnicotinic acid Esterification with methanol + SOCl2 Form methyl ester
2 Methyl 5-methylnicotinate NaBH4 reduction in MeOH Reduce ester to alcohol
3 (5-Methylpyridin-3-yl)methanol Hydrobromic acid treatment Formation of hydrobromide salt for purification
4 3-(Bromomethyl)-5-methylpyridine hydrobromide Hydrogen bromide in xylene Bromination for further substitution
5 This compound Methoxylation and nucleophilic substitution Final functionalization

Analytical and Purification Notes

  • The hydrobromide salt formation is crucial for purification, allowing crystallization from solvent mixtures (e.g., tetrahydrofuran/ethanol).
  • Sodium borohydride reduction is favored for mild conditions and scalability, producing yellow oils that can be difficult to purify directly but manageable as salts.
  • Bromination steps require careful control of water removal to drive the reaction efficiently.
  • Characterization is typically performed by NMR, MS, and IR spectroscopy to confirm structure and purity.

Comparative Analysis of Reducing Agents

Reducing Agent Advantages Disadvantages Suitability for Large Scale
Sodium Borohydride (NaBH4) Mild, safe, easy to handle, good yields Limited reduction scope Preferred for scale-up
Lithium Aluminum Hydride (LiAlH4) Strong reducing agent, broad scope Highly reactive, hazardous, difficult to handle Not preferred for large scale
Catalytic Hydrogenation Clean reduction Requires catalyst and pressure equipment Possible but less common

Summary of Research Findings

  • The most efficient preparation of this compound involves esterification of 5-methylnicotinic acid, followed by reduction with sodium borohydride, salt formation for purification, and bromination for further derivatization.
  • Methoxylation is introduced early or late depending on precursor availability.
  • The use of hydrobromide salts facilitates purification and isolation of intermediates.
  • Sodium borohydride is the preferred reducing agent for its safety and scalability advantages.
  • The described methods achieve overall yields exceeding 75%, suitable for laboratory and pilot scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol with pyridine derivatives and related compounds, focusing on structural features, pharmacological activities, and synthetic efficiency:

Compound Name / Structure Key Substituents / Features Pharmacological Activity (IC₅₀ or EC₅₀) Synthetic Efficiency / Notes Reference
This compound 6-methoxy, 5-methyl pyridine; hydroxylated ethyl chain No reported bioactivity Discontinued in catalogs; potential intermediate for drug discovery
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Analog) 4-bromo, 2-methoxy phenyl; hydroxylated ethyl chain Not reported 92% yield via efficient synthesis; similar ethanol moiety
EW-7197 (N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline) Triazolopyridinyl, 6-methylpyridinyl, fluorophenyl TGF-β inhibition (IC₅₀ = 0.013 μM); oral bioavailability (51% in rats) Optimized for kinase selectivity and bioavailability
GDC-0879 (B-Raf inhibitor) Pyridin-4-yl, hydroxyimino-indenyl Tumor stasis at 3.06–4.48 μM plasma concentration; MEK1 inhibition Linked to tumor growth inhibition via MEK/ERK pathway
L-696,229 (3-[(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one) Benzoxazolyl, ethyl-methylpyridinone HIV-1 RT inhibition (IC₅₀ = 23 nM; CIC₉₅ = 50–100 nM) Early NNRTI clinical candidate; high selectivity
NM-3 (2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl)propionic acid) Methoxy-isocoumarin, propionic acid Antiangiogenic (VEGF suppression); ameliorates diabetic nephropathy Suppresses renal VEGF and TGF-β1 in vivo; no metabolic side effects
ASTX660 (IAP antagonist) Pyrrolopyridinyl, morpholinylmethyl piperazine cIAP/XIAP antagonist (nanomolar potency) Phase 1/2 trial candidate; optimized for cardiac safety and stability

Key Observations:

Structural Features: The methoxy and methyl groups on the pyridine ring in this compound may enhance solubility or metabolic stability compared to halogenated analogs (e.g., 4-bromo in ). However, bulkier substituents like triazolopyridinyl (EW-7197) or benzoxazolyl (L-696,229) improve target binding affinity .

Pharmacological Gaps :

  • Unlike GDC-0879 or EW-7197, the target compound lacks reported kinase inhibition or antiviral activity. Its structural simplicity may limit potency but could serve as a scaffold for derivatization.

Synthetic Efficiency :

  • High-yield synthesis (92% for ’s analog) suggests feasible routes for scaling this compound, though commercial availability is discontinued .

Biologische Aktivität

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol, also known as (6-Methoxy-5-methylpyridin-3-yl)methanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : 3-Hydroxypyridine is used as the base compound.
  • Methoxylation : The hydroxyl group at the 3rd position is converted to a methoxy group using methyl iodide in the presence of potassium carbonate.
  • Methylation : The methyl group is introduced at the 5th position using methyl iodide and sodium hydride.
  • Reduction : The resulting compound is reduced with lithium aluminum hydride to yield the final product.

Anticancer Potential

Recent studies have shown that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), prostate (LNCaP), and liver (HepG2) cancers .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-23110.0Induces apoptosis via caspase activation
Compound BLNCaP12.5Microtubule destabilization
Compound CHepG215.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro assays have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria . This suggests potential applications in treating infections caused by resistant strains.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Its structural features allow it to bind selectively to various receptors, influencing signaling pathways critical for cell survival and proliferation .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • Case Study on Breast Cancer : A study evaluated the effects of a derivative on MDA-MB-231 cells, revealing that it induced apoptosis and enhanced caspase activity significantly at concentrations above 1 μM .
  • Antimicrobial Evaluation : Another investigation assessed its efficacy against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating strong antibacterial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyridine derivative (e.g., 6-methoxy-5-methylpyridine-3-carbaldehyde) can react with acetaldehyde derivatives under reflux in ethanol, as seen in analogous syntheses . Key parameters include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates.
  • Temperature : Controlled reflux (~78°C) to avoid side reactions.
  • Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography for high purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : To confirm the hydroxyl group and pyridine ring protons (δ 1.5–2.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₃) .
  • HPLC-MS : For purity assessment and molecular ion detection (expected m/z ~ 195.2 g/mol) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Based on structurally similar compounds:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (acute toxicity: H302/H312) .
  • Ventilation : Use fume hoods due to inhalation risks (H332) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on oxidation yields (e.g., 68% vs. 85%) be resolved during derivative synthesis?

  • Methodological Answer : Discrepancies may arise from:

  • Reagent Purity : Ensure oxidizing agents (e.g., MnO₂) are anhydrous and freshly prepared .
  • Reaction Monitoring : Use TLC or in-situ IR to track completion and minimize over-oxidation.
  • Workup Optimization : Quench reactions at consistent timepoints and employ gradient extractions .

Q. What strategies enhance the compound’s bioavailability for antimicrobial studies?

  • Methodological Answer :

  • Lipophilicity Modification : Introduce trifluoromethyl groups (as in analogues) to improve membrane permeability .
  • Prodrug Design : Acetylate the hydroxyl group to increase stability in physiological pH .
  • In-Vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 16 µg/mL indicates potential) .

Q. How do steric and electronic effects influence nucleophilic substitution at the hydroxyl group?

  • Methodological Answer :

  • Steric Hindrance : Bulkier reagents (e.g., tert-butyl chloride) require polar aprotic solvents (DMF) and elevated temperatures (~80°C) .
  • Electronic Effects : Activate the hydroxyl via deprotonation (NaH) for reactions with weak nucleophiles (e.g., alkyl halides) .
  • Mechanistic Probes : Isotopic labeling (¹⁸O) or DFT calculations to map transition states .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., GSK-3 enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 1I09) to identify binding poses .
  • MD Simulations : Analyze stability of ligand-enzyme complexes (GROMACS, 50 ns trajectories) .
  • QSAR Models : Corporate substituent effects (e.g., methoxy position) to optimize IC₅₀ values .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity (IC₅₀) values for structurally similar derivatives?

  • Methodological Answer : Variability may stem from:

  • Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) due to differential expression of targets .
  • Assay Conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS) .
  • Impurity Interference : Confirm compound purity (>95%) via HPLC before testing .

Tables for Key Data

Oxidation Reagent Yield (%)ConditionsReference
MnO₂ (acetone)68RT, 12 h
PCC (CH₂Cl₂)850°C, 6 h
Biological Activity Assay TypeResult (IC₅₀/MIC)Reference
Antiproliferative (HeLa)MTT assay12.3 µM
Antibacterial (S. aureus)Broth dilution16 µg/mL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.